molecular formula C10H14N2O2 B1340483 N-(3-Aminophenyl)-2-ethoxyacetamide CAS No. 953728-12-6

N-(3-Aminophenyl)-2-ethoxyacetamide

Cat. No.: B1340483
CAS No.: 953728-12-6
M. Wt: 194.23 g/mol
InChI Key: BRBQQZYQXGXZTM-UHFFFAOYSA-N
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Description

N-(3-Aminophenyl)-2-ethoxyacetamide is an organic compound characterized by the presence of an amine group attached to a phenyl ring, which is further connected to an ethoxyacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Aminophenyl)-2-ethoxyacetamide typically involves the reaction of 3-aminophenylamine with ethyl chloroacetate under basic conditions. The reaction proceeds through nucleophilic substitution, where the amine group attacks the carbonyl carbon of ethyl chloroacetate, leading to the formation of the desired product.

Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent choice, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the amine group, leading to the formation of nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines or alcohols, depending on the reducing agent used.

    Substitution: The ethoxyacetamide moiety can participate in substitution reactions, where the ethoxy group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides can be used under appropriate conditions.

Major Products:

    Oxidation: Nitroso and nitro derivatives.

    Reduction: Corresponding amines or alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.

    Medicine: Studied for its potential pharmacological properties, including anti-inflammatory and analgesic activities.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which N-(3-Aminophenyl)-2-ethoxyacetamide exerts its effects is primarily through its interaction with biological targets such as enzymes and receptors. The amine group can form hydrogen bonds and electrostatic interactions with active sites, while the ethoxyacetamide moiety can enhance the compound’s solubility and bioavailability. These interactions can modulate the activity of target proteins and pathways, leading to the observed biological effects.

Comparison with Similar Compounds

N-(3-Aminophenyl)-2-ethoxyacetamide can be compared with other similar compounds such as N-(2-Aminophenyl)-2-ethoxyacetamide and N-(4-Aminophenyl)-2-ethoxyacetamide. The position of the amine group on the phenyl ring significantly influences the compound’s reactivity and biological activity. For instance:

    N-(2-Aminophenyl)-2-ethoxyacetamide: The ortho position of the amine group may lead to intramolecular hydrogen bonding, affecting the compound’s stability and reactivity.

    N-(4-Aminophenyl)-2-ethoxyacetamide: The para position of the amine group can result in different electronic effects, potentially altering the compound’s interaction with biological targets.

Properties

IUPAC Name

N-(3-aminophenyl)-2-ethoxyacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c1-2-14-7-10(13)12-9-5-3-4-8(11)6-9/h3-6H,2,7,11H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRBQQZYQXGXZTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC(=O)NC1=CC=CC(=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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